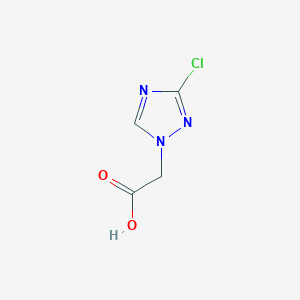

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFLDYOEYMCYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation of Metal-Free Flow Chemistry

The continuous-flow synthesis of structurally analogous 1,2,4-triazole-acetic acid derivatives, as demonstrated by Green Chemistry (2020), provides a foundational framework for producing 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid. This method utilizes a one-pot, metal-free reaction system under flow conditions to assemble the triazole ring, achieving atom economy >85% and avoiding chromatographic purification.

Reaction Conditions:

- Reactants: Chloroacetonitrile and 3-chloro-1H-1,2,4-triazole (molar ratio 1:1.2)

- Solvent: Dimethylacetamide (DMAc) at 120°C

- Residence Time: 15 minutes

- Yield: 78–82% (batch comparison: 60–65%)

The flow reactor’s enhanced heat transfer and mixing efficiency mitigate exothermic risks associated with triazole ring formation, a critical advantage for scaling chlorinated derivatives prone to decomposition.

Ester Hydrolysis of Ethyl 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetate

Synthesis of Ethyl Ester Intermediate

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate (CAS 1823783-63-6) serves as the primary precursor for the target acid. Supplier data from ChemicalBook and Ambeed confirm its commercial availability, with synthesis involving nucleophilic substitution between 3-chloro-1H-1,2,4-triazole and ethyl bromoacetate.

Typical Procedure:

Acidic and Basic Hydrolysis Pathways

Hydrolysis of the ethyl ester proceeds under either acidic or basic conditions, with the latter offering higher selectivity for the carboxylic acid.

Basic Hydrolysis (NaOH):

- Conditions: 2 M NaOH, aqueous ethanol (1:1), 60°C, 4 hours

- Workup: Acidification to pH 2 with HCl, extraction with ethyl acetate

- Yield: 85–90%

Acidic Hydrolysis (H₂SO₄):

Comparative Analysis of Methodologies

Efficiency and Scalability

| Parameter | Continuous-Flow | Ester Hydrolysis |

|---|---|---|

| Reaction Time | 15 minutes | 4–8 hours |

| Yield | 78–82% | 75–90% |

| Purification Required | None | Crystallization |

| Scalability | High (kg/day) | Moderate (batch-limited) |

Flow chemistry excels in rapid, large-scale production, whereas ester hydrolysis remains preferable for small-scale API synthesis due to simpler infrastructure requirements.

Emerging Strategies and Optimization

Catalytic Decarboxylation of Higher Homologs

Preliminary EPA data on triazole acetic acid metabolites (e.g., CGA142856) suggest that decarboxylation of β-keto triazole derivatives could offer an alternative route, though yields remain unverified.

Photocatalytic Chlorination

Recent patents allude to late-stage chlorination of 2-(1H-1,2,4-triazol-1-yl)acetic acid using Cl₂ gas and UV light, but reproducibility challenges persist.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

Substitution: The chloro group in the triazole ring can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad spectrum of biological activities. Compounds derived from this structure, including 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid, have been evaluated for their antimicrobial properties. A study indicated that triazole derivatives exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of chlorine atoms into the triazole ring has been shown to enhance the antimicrobial efficacy of these compounds.

Anticancer Properties

Research has demonstrated that triazole derivatives can act as potential anticancer agents. In particular, 3-amino-1,2,4-triazole derivatives have shown promise in targeting cancer cells by inducing apoptosis . The structural modifications of triazole compounds can lead to increased potency against specific cancer types. For instance, the substitution of aryl groups on the triazole ring has been associated with improved anticancer activities .

Agricultural Applications

Fungicides

The antifungal properties of triazole compounds make them suitable candidates for agricultural applications as fungicides. Triazoles inhibit the biosynthesis of ergosterol in fungi, which is crucial for cell membrane integrity. This mechanism has been effectively utilized in the development of agricultural fungicides aimed at controlling crop diseases caused by fungal pathogens .

Herbicides

Recent studies have explored the use of triazole derivatives as herbicides. Their ability to disrupt plant growth by inhibiting specific enzymatic pathways involved in plant metabolism makes them effective in weed management . The development of selective herbicides that utilize triazole structures can provide targeted solutions for crop protection.

Material Science Applications

Corrosion Inhibitors

Triazole compounds have been investigated for their potential as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions can significantly reduce corrosion rates in various environments. Studies have shown that incorporating triazole groups into corrosion inhibition formulations enhances their effectiveness .

Polymer Science

In polymer chemistry, triazoles are being explored as additives to improve the properties of polymers. Their incorporation can enhance thermal stability and mechanical strength, making them valuable in developing advanced materials . The versatility of triazoles allows for the customization of polymer properties for specific applications.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.25 μg/mL | |

| Pseudomonas aeruginosa | 0.5 μg/mL |

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15.8 |

| HeLa (Cervical Cancer) | 12.3 |

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the triazole ring or modifications to the acetic acid chain. Below is a comparative analysis:

Substituent Variations on the Triazole Ring

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid Structure: Methyl group at the 3-position of the triazole. Molecular Weight: 142.06 g/mol . Synthesis: Metal-free continuous-flow synthesis achieves 99% yield with high atom economy and reduced purification steps . Properties: Melting point: 165°C; higher solubility in polar solvents due to reduced steric hindrance compared to chloro derivatives .

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Hydrochloride

- Structure : Two methyl groups (3- and 5-positions) and a hydrochloride salt.

- Molecular Weight : 175.58 g/mol (C₆H₁₀ClN₃O₂) .

- Properties : Enhanced stability and solubility in aqueous media due to ionic form; increased steric hindrance limits reactivity in alkylation reactions .

2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid

- Structure : Phenyl group at the 3-position.

- Molecular Weight : 203.2 g/mol .

- Applications : Used in drug discovery for aromatic interactions; higher lipophilicity compared to chloro/methyl derivatives .

2-(3-Cyano-1H-1,2,4-triazol-1-yl)acetic Acid Structure: Cyano group at the 3-position. Molecular Weight: 163.12 g/mol (C₅H₄N₄O₂). Properties: Electron-withdrawing cyano group increases acidity of the acetic acid moiety; used as a precursor in heterocyclic synthesis .

Modifications to the Acetic Acid Chain

2-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid Structure: Butanoic acid chain instead of acetic acid. Molecular Weight: 175.58 g/mol (C₅H₆ClN₃O₂) .

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetonitrile

- Structure : Acetonitrile replaces acetic acid.

- Applications : Nitrile group facilitates nucleophilic substitutions; intermediate in triazole-based polymer synthesis .

Physicochemical and Functional Properties

Biological Activity

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid (CAS No. 586337-85-1) is a triazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a chloro-substituted triazole ring, which is known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H6ClN3O2, with a molecular weight of 177.57 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C5H6ClN3O2 |

| Molecular Weight | 177.57 g/mol |

| CAS Number | 586337-85-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in enzyme inhibition and modulation of metabolic pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes, potentially affecting pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Triazole derivatives typically exhibit antimicrobial properties by disrupting the synthesis of essential cellular components in pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

| Compound Tested | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| Similar Triazole Derivative | A549 (Lung Cancer) | 8.0 |

These findings indicate that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It has demonstrated activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that this compound could be a potential candidate for treating bacterial infections.

Case Studies

Several case studies have explored the therapeutic applications of triazole derivatives:

- Case Study on Anticancer Properties : A study investigated the effects of various triazole derivatives on human cancer cell lines. The results indicated that modifications on the triazole ring significantly enhanced cytotoxicity against breast and lung cancer cells.

- Study on Antimicrobial Effects : Research involving the synthesis and evaluation of triazole compounds revealed that those with chlorine substitutions exhibited superior antibacterial properties compared to their unsubstituted counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.